次氯酸锂

描述

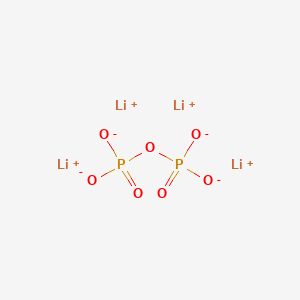

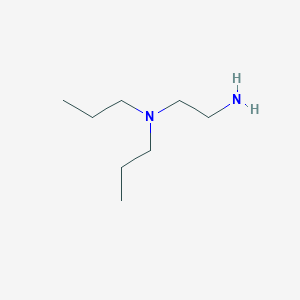

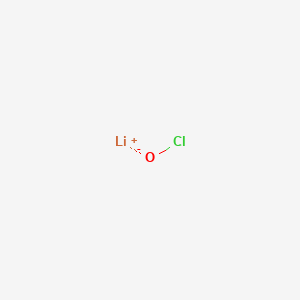

Lithium hypochlorite is a chemical compound with the formula LiOCl. It is the lithium salt of hypochlorous acid, consisting of lithium cations (Li+) and hypochlorite anions (−OCl). It is a colorless, crystalline compound used as a disinfectant for pools and a reagent for some chemical reactions .

Synthesis Analysis

Lithium hypochlorite has been used in the epoxidation of vinyl cyanides in the presence of Fe3O4@Ag-CTAB as a new eco-friendly catalyst in an aqueous medium .Molecular Structure Analysis

The molecular formula of lithium hypochlorite is ClLiO. It consists of lithium cations (Li+) and hypochlorite anions (−OCl) .Chemical Reactions Analysis

Lithium hypochlorite is a powerful oxidizing agent, particularly in the presence of water or at higher temperature as it decomposes to release oxygen and chlorine gases .Physical And Chemical Properties Analysis

Lithium hypochlorite is a colorless or white crystalline solid with a chlorine-like odor. It has a density of 0.531 g/cm³ at 20 °C, a melting point of 135 °C, and a boiling point of 1,336 °C. It is soluble in water .科学研究应用

遗传毒性评估:次氯酸锂 (LiOCl) 是一种泳池和水疗消毒剂/杀藻剂,已对其遗传毒性进行了评估。研究表明,LiOCl 在艾姆斯试验或中国仓鼠卵巢细胞中的次黄嘌呤-鸟嘌呤磷酸核糖转移酶 (HGPRT) 突变试验中没有致突变性,并且不会诱导大鼠原代肝细胞中的 DNA 损伤。然而,它确实在某些测试条件下诱导染色体畸变,尽管它没有增加口服治疗大鼠在最大耐受剂量下的染色体畸变。这表明 LiOCl 通常没有遗传毒性 (Weiner 等人,1990).

物理性质:对次氯酸锂水溶液(特别是氯化物和氯酸盐杂质浓度低的水溶液)的密度和粘度的研究为理解其在各种应用(例如水处理)中的行为提供了有价值的信息 (Duncan,1994).

电池应用:次氯酸锂已在可充电电池的锂金属阳极的背景下进行了研究。锂金属由于其高的理论比容量和低密度,是一种理想的阳极材料。研究探索了影响锂金属阳极形貌和库伦效率的各种因素,这些因素对于开发下一代储能系统至关重要 (Xu 等人,2014).

发育毒性:一项关于次氯酸锂在大鼠发育毒性的研究表明,虽然在高剂量下观察到母体毒性,但在没有明显母体毒性的情况下不会发生发育毒性。这项研究有助于了解次氯酸锂在生物系统中的安全性 (Hoberman 等人,1990).

神经保护和精神病学应用:锂,包括次氯酸锂,因其神经保护作用和在治疗双相情感障碍中的作用而受到研究。已经观察到它可以减少新生儿缺氧缺血后的细胞凋亡和自噬,表明在神经病学和精神病学中具有潜在的治疗应用 (Li 等人,2010).

材料科学与工程:次氯酸锂在材料和电池工程中的应用,特别是在锂金属阳极中,由于其对高能量密度电池的开发做出了贡献,因此具有重要意义。这对于推进电动汽车和便携式电子设备的技术至关重要 (Pei 等人,2017).

安全和危害

未来方向

Research is being conducted to use lithium in solvent-free inorganic molten salts to create energy-dense, safe batteries, opening new possibilities for electric vehicles and grid-scale renewable energy storage . Another breakthrough uses a molten salt bath to convert lithium carbonate (far more abundant than chloride) into lithium metal, which can be used to build next-generation batteries that power air taxis, drones, and long-range EVs .

属性

IUPAC Name |

lithium;hypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClO.Li/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXVCCOAQYNXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiClO, ClLiO | |

| Record name | lithium hypochlorite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_hypochlorite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034688 | |

| Record name | Lithium hypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with an odor of chlorine; [CAMEO] | |

| Record name | Lithium hypochlorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium hypochlorite | |

CAS RN |

13840-33-0 | |

| Record name | Lithium hypochlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hypochlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM HYPOCHLORITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTN55M2443 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。